molecular formula C12H17ClN4 B1415242 4,6-Dimethyl-2-piperazin-1-yl-nicotinonitrile hydrochloride CAS No. 2197053-19-1

4,6-Dimethyl-2-piperazin-1-yl-nicotinonitrile hydrochloride

Cat. No.: B1415242
CAS No.: 2197053-19-1
M. Wt: 252.74 g/mol
InChI Key: LWSFJCMSHYWFSH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4,6-Dimethyl-2-piperazin-1-yl-nicotinonitrile hydrochloride is C12H17ClN4 . The molecular weight is 252 .

Scientific Research Applications

  • Luminescent Properties and Photo-induced Electron Transfer : Piperazine substituted compounds, such as 2-methyl-6-(4-methyl-piperazin-1-yl)-benzo[de]isoquinoline-1,3-dione hydrochloride (NA3), have been studied for their luminescent properties and photo-induced electron transfer capabilities. These compounds show potential as pH probes due to their fluorescence quantum yields and the ability to quench fluorescence through photoinduced electron transfer processes (Gan, Chen, Chang, & Tian, 2003).

  • Synthesis of Polyamides : Research on the synthesis of polyamides containing piperazine and various other compounds has been conducted. These polyamides, which include piperazine in their structure, are noted for their solubility in various solvents and potential applications in materials science (Hattori & Kinoshita, 1979).

  • Biological Activity Studies : Compounds containing piperazine structures, similar to 4,6-Dimethyl-2-piperazin-1-yl-nicotinonitrile hydrochloride, have been synthesized and evaluated for various biological activities, including antibacterial and antifungal properties. These studies provide insights into the potential therapeutic applications of such compounds (Mhaske, Shelke, Raundal, & Jadhav, 2014).

  • Synthesis and Characterization in Medicinal Chemistry : Several studies focus on the synthesis and characterization of piperazine derivatives, investigating their potential as therapeutic agents. This includes research into their antibacterial activity and suitability for treating various diseases (Kumar, Kumar, & Mazumdar, 2021).

  • Electrochemical Behavior : The electrochemical behavior of compounds with structures similar to this compound has been a subject of study. These investigations help understand the chemical properties and potential applications in various electrochemical processes (Lates, Gligor, Darabantu, & Muresan, 2007).

Properties

IUPAC Name

4,6-dimethyl-2-piperazin-1-ylpyridine-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4.ClH/c1-9-7-10(2)15-12(11(9)8-13)16-5-3-14-4-6-16;/h7,14H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSFJCMSHYWFSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CCNCC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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